molecular formula C11H12BrN3 B12439337 4-(2-Bromo-phenyl)-2,5-dimethyl-2H-pyrazol-3-ylami

4-(2-Bromo-phenyl)-2,5-dimethyl-2H-pyrazol-3-ylami

Cat. No.: B12439337
M. Wt: 266.14 g/mol
InChI Key: OSHCWVVNMUYFBF-UHFFFAOYSA-N
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Description

4-(2-Bromo-phenyl)-2,5-dimethyl-2H-pyrazol-3-ylami is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromine atom attached to a phenyl ring, which is further connected to a pyrazole ring substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-phenyl)-2,5-dimethyl-2H-pyrazol-3-ylami typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Bromination: The phenyl ring is brominated using bromine or a bromine-containing reagent. This step requires careful control of temperature and reaction time to ensure selective bromination at the desired position.

    Coupling Reaction: The brominated phenyl ring is then coupled with the pyrazole ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically involves a palladium catalyst and a base, and is carried out under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl ring or the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the bromine atom or the pyrazole ring. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides. This reaction is often facilitated by a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Palladium catalyst, base (e.g., potassium carbonate), inert atmosphere.

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of various substituted phenyl-pyrazole derivatives.

Scientific Research Applications

4-(2-Bromo-phenyl)-2,5-dimethyl-2H-pyrazol-3-ylami has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studies of reaction mechanisms and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals. Its derivatives are tested for various therapeutic effects.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-phenyl)-2,5-dimethyl-2H-pyrazol-3-ylami involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-phenyl-2H-pyrazole: Lacks the methyl groups on the pyrazole ring.

    2,5-Dimethyl-2H-pyrazole: Lacks the brominated phenyl ring.

    4-(2-Chloro-phenyl)-2,5-dimethyl-2H-pyrazol-3-ylami: Contains a chlorine atom instead of a bromine atom.

Uniqueness

4-(2-Bromo-phenyl)-2,5-dimethyl-2H-pyrazol-3-ylami is unique due to the presence of both the brominated phenyl ring and the dimethyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

4-(2-bromophenyl)-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H12BrN3/c1-7-10(11(13)15(2)14-7)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3

InChI Key

OSHCWVVNMUYFBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2Br)N)C

Origin of Product

United States

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